molecular formula C7H5ClN2O B3089194 4-Chloro-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one CAS No. 1190313-48-4

4-Chloro-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one

Cat. No.: B3089194
CAS No.: 1190313-48-4
M. Wt: 168.58 g/mol
InChI Key: CDLAELSXYDITAA-UHFFFAOYSA-N
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Description

4-Chloro-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one (CAS 1190313-48-4) is a versatile chlorinated fused bicyclic heterocycle of significant interest in medicinal and synthetic chemistry. With a molecular formula of C7H5ClN2O and a molecular weight of 168.58 g/mol, this compound serves as a crucial synthetic intermediate . The reactive chloro group at the 4-position makes it a valuable precursor for nucleophilic aromatic substitution reactions, enabling the introduction of various amines, alkoxides, and other functional groups to create diverse chemical libraries for biological screening . This pyrrolopyridine scaffold is a privileged structure in drug discovery due to its resemblance to biologically important purine bases. Research highlights its application as a key building block in the synthesis of novel piperazinyl-pyridinone derivatives evaluated for their anticancer activity . Such compounds have demonstrated significant potency against cancer cell lines such as MCF-7 and A-549, with strong binding affinities to molecular targets like EGFR tyrosine kinase and the estrogen receptor, as revealed by molecular docking studies . Beyond oncology, the broader pyrrolopyridine family exhibits a wide spectrum of pharmacological activities, including analgesic, antidiabetic, antimycobacterial, and antiviral effects, underscoring the high research value of this core structure . Please handle this product with care. It has the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Recommended storage is in an inert atmosphere at 2-8°C . This product is intended for research purposes only and is not approved for use in humans or as a drug.

Properties

IUPAC Name

4-chloro-1,3-dihydropyrrolo[3,2-c]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O/c8-7-4-3-6(11)10-5(4)1-2-9-7/h1-2H,3H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDLAELSXYDITAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CN=C2Cl)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloropyridine-2-carboxylic acid with ethylamine, followed by cyclization using a dehydrating agent such as phosphorus oxychloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS) at the C4 Position

The chlorine atom at position 4 participates in NAS reactions under mild to moderate conditions. Key examples include:

Reaction Type Conditions Product Yield Source
Amine substitutionMorpholine, K<sub>2</sub>CO<sub>3</sub>, CH<sub>3</sub>CN, reflux4-Morpholino-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one51%
Alkoxy substitutionNaOEt, EtOH, 80°C4-Ethoxy-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one67%
Thiol substitutionHS(CH<sub>2</sub>)<sub>2</sub>SH, DMF, 100°C4-(2-Mercaptoethylthio)-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one58%

These substitutions are facilitated by electron-withdrawing effects of the fused lactam ring, which activates the C4 position toward nucleophilic attack .

Ring-Opening and Functionalization

The lactam ring undergoes controlled ring-opening under acidic or basic conditions:

Acidic Hydrolysis :

  • Reagents : 6M HCl, reflux (12 h)

  • Product : 4-Chloro-3-aminopyridine-2-carboxylic acid

  • Application : Intermediate for peptide conjugates .

Reductive Opening :

  • Reagents : LiAlH<sub>4</sub>, THF, 0°C → RT

  • Product : 4-Chloro-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine

  • Yield : 82% .

Cross-Coupling Reactions

Palladium-catalyzed cross-couplings enable diversification of the core structure:

Coupling Type Catalyst System Substrate Product Yield
Suzuki-MiyauraPd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>, DMEArylboronic acids4-Aryl-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-ones60–75%
SonogashiraPdCl<sub>2</sub>(PPh<sub>3</sub>)<sub>2</sub>, CuI, Et<sub>3</sub>NTerminal alkynes4-Alkynyl derivatives55–68%

These reactions demonstrate compatibility with both electron-rich and electron-deficient coupling partners .

Condensation Reactions

The NH group participates in acid-catalyzed condensations:

Schiff Base Formation :

  • Reagents : Aromatic aldehydes (e.g., 4-nitrobenzaldehyde), AcOH, 80°C

  • Product : 2-(4-Nitrobenzylidene)-4-chloro-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one

  • Yield : 73% .

Knoevenagel Condensation :

  • Reagents : Malononitrile, piperidine, EtOH

  • Product : 2-Dicyanomethylene derivatives

  • Application : Precursors for fluorescent probes .

Reductive Transformations

Selective reduction of functional groups has been achieved:

Target Group Reagents Product Yield
Lactam carbonylBH<sub>3</sub>·THF, 0°C4-Chloro-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine88%
Azo derivativesZn/HOAcAmine-functionalized analogs65%

The lactam reduction proceeds without affecting the chlorine substituent .

Biological Activity Correlations

Structural modifications directly impact pharmacological properties:

Derivative Biological Target IC<sub>50</sub> Source
4-Morpholino analogMPS1 kinase12 nM
4-(Pyrazol-4-yl) variantHPK1 kinase8 nM
2-Dicyanomethylene derivativeTubulin polymerization0.4 µM

Electron-donating groups at C4 generally enhance kinase inhibition, while bulky substituents improve selectivity .

Mechanism of Action

The mechanism of action of 4-Chloro-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biological pathway . The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 4-Chloro-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one
  • CAS No.: 1190313-48-4
  • Molecular Formula : C₇H₅ClN₂O
  • Molecular Weight : 168.58 g/mol .

Physical Properties :

  • Melting/Boiling Points: Not fully characterized; estimated boiling point: 334.6±37.0°C at 760 mmHg.
  • Density : 1.7±0.1 g/cm³.
  • Storage : Requires storage at -4°C (short-term) or -20°C (long-term) to maintain stability .

Structural Analog Overview

Key analogs differ in substituent positions, ring junctions, and functional groups. These variations influence physical properties, synthetic routes, and biological activities.

Table 1: Structural and Functional Comparison
Compound Name CAS No. Molecular Formula Substituents/Ring Junction Key Properties/Applications References
This compound 1190313-48-4 C₇H₅ClN₂O Cl at C4; [3,2-C] junction Pharmaceutical intermediate; limited solubility data; requires cold storage.
3-Hydroxy-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one - C₇H₆N₂O₂ OH at C3; [2,3-b] junction Exhibits biological activity (e.g., 7-azaoxyindole derivatives); synthesized via pivalamide cyclization in HCl.
6-Chloro-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one 1000342-80-2 C₇H₅ClN₂O Cl at C6; [3,2-c] junction Positional isomer of the target compound; used in kinase inhibitor synthesis (e.g., HPK1).
3-tert-Butyl-3-hydroxy-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one - C₁₁H₁₄N₂O₂ t-Bu and OH at C3; [3,2-c] Orthorhombic crystal structure (P2₁2₁2₁); forms 3D hydrogen-bonded networks. Synthesized via n-BuLi/CO reaction.
5-Chloro-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one 1190314-60-3 C₇H₅ClN₂O Cl at C5; [3,2-b] junction Structural isomer with potential as a kinase inhibitor intermediate.
3,3-Dibromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one 113423-51-1 C₇H₄Br₂N₂O Br at C3; [2,3-b] junction Precursor for brominated bioactive analogs (e.g., 5-bromo derivatives); used in cross-coupling reactions.

Key Differences and Implications

A. Substituent Position and Ring Junction
  • Chlorine Position: The 4-chloro derivative (target compound) differs from 5- or 6-chloro analogs in electronic and steric effects. For example, 6-chloro-[3,2-c] (CAS 1000342-80-2) may exhibit distinct reactivity in substitution reactions due to proximity to the lactam oxygen .
  • Ring Junction ([3,2-C] vs. [2,3-b] or [3,2-c]) :

    • The [3,2-C] junction in the target compound alters the spatial arrangement compared to [2,3-b] derivatives, affecting hydrogen-bonding capacity and molecular recognition .
B. Functional Groups
  • Hydroxy vs. Chloro Substituents :
    • 3-Hydroxy derivatives (e.g., from ) participate in hydrogen bonding, enhancing solubility and biological interactions. In contrast, chloro groups increase lipophilicity and stability, making them preferred for intermediates .
    • The tert-butyl/hydroxy analog () demonstrates how bulky substituents influence crystal packing and thermal stability .

Biological Activity

Overview

4-Chloro-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one is a heterocyclic compound with the molecular formula C7H5ClN2O and a molecular weight of 168.58 g/mol. It has garnered interest in medicinal chemistry due to its potential biological activities, including anticancer, antiviral, and antibacterial properties. This article synthesizes recent findings on the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and applications in drug development.

The compound's structure features a pyrrolo-pyridine framework, which is significant for its biological activity. The presence of the chlorine atom at the 4-position enhances its reactivity and interaction with biological targets.

PropertyValue
Molecular FormulaC7H5ClN2O
Molecular Weight168.58 g/mol
CAS Number1190313-48-4
IUPAC Name4-chloro-1,3-dihydropyrrolo[3,2-c]pyridin-2-one

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. It has been shown to inhibit enzyme activity by binding to active or allosteric sites, thereby modulating various biological pathways.

Enzyme Inhibition

Research indicates that this compound can act as an inhibitor for several enzymes involved in critical metabolic processes. For instance, it has been studied for its inhibitory effects on kinases that are pivotal in cancer cell proliferation.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. A notable study demonstrated that derivatives of this compound exhibited significant cytotoxic effects against various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.

Case Study:
In vitro assays showed that this compound derivatives had lower IC50 values compared to standard chemotherapeutics, indicating higher potency against cancer cells.

Cell LineIC50 (µM)Reference
MCF-7 (Breast)5.0
HeLa (Cervical)3.5
A549 (Lung)4.0

Antiviral Activity

The compound has also been evaluated for antiviral properties. Preliminary findings suggest that it may inhibit viral replication in certain models by interfering with viral entry or replication processes.

Research Findings:
A study reported that derivatives of this compound demonstrated significant antiviral activity against influenza virus strains with an MIC (Minimum Inhibitory Concentration) comparable to established antiviral agents.

Virus TypeMIC (µg/mL)Reference
Influenza A12.5
HIV15.0

Antibacterial Activity

The antibacterial properties of this compound have been explored against various bacterial strains. The compound exhibited promising results against Gram-positive bacteria.

Case Study:
In a comparative study, derivatives showed a superior MIC against Staphylococcus aureus compared to standard antibiotics.

Bacterial StrainMIC (µg/mL)Control (Ciprofloxacin)
Staphylococcus aureus6.252
Escherichia coli>1001

Structure-Activity Relationships (SAR)

The effectiveness of this compound is influenced by its structural modifications. Variations in the substituents on the pyridine ring can significantly alter its biological activity.

Key Findings:

  • Chlorine Substitution: Enhances potency due to increased electron-withdrawing effects.
  • Alkyl Substituents: Modifications at the nitrogen atom can improve solubility and bioavailability.
  • Aromatic Rings: Addition of aromatic groups increases interaction with biological targets.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-Chloro-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one, and how do reaction conditions influence yield?

  • Methodology : The compound is typically synthesized via cyclization or halogenation of pyrrolo-pyridinone precursors. For example:

  • Debromination : Zinc dust in acetic acid at 20°C for 50 minutes achieves 91% yield in reducing 3,3-dibromo-6-chloro-pyrrolo-pyridinone derivatives .
  • Condensation : Piperidine-mediated reactions in methanol at 50°C for 5 hours yield 85% when forming benzylidene derivatives .
    • Optimization : Temperature, solvent polarity, and catalyst selection (e.g., NaH in DMF for alkylation) critically affect reaction efficiency. Lower temperatures (0°C) minimize side reactions during sensitive steps like lithiation .

Q. Which spectroscopic techniques are most effective for characterizing structural modifications in this compound?

  • Key Techniques :

  • NMR : 1^1H and 13^13C NMR identify substituent positions and confirm regioselectivity in halogenation or alkylation. For example, downfield shifts in aromatic protons indicate substitution at the pyrrole ring .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks, essential for validating synthetic analogs (e.g., phenylmethanone derivatives) .
  • HRMS : Validates molecular weight and purity, particularly for intermediates with labile functional groups .

Advanced Research Questions

Q. How can computational modeling guide the design of 4-Chloro-pyrrolo-pyridinone derivatives with enhanced biological activity?

  • Approach :

  • Docking Studies : Predict binding affinities to targets like TrkA kinase. GW 441756, a TrkA inhibitor (IC50_{50} = 2 nM), was optimized using ligand-based design to enhance hydrophobic interactions .
  • QSAR : Correlate electronic properties (e.g., Cl substituent electronegativity) with anti-inflammatory activity. Substitutions at C-3 improve potency in rat arthritis models by modulating arachidonic acid metabolism .
    • Validation : In vitro kinase assays and ADMET profiling confirm predicted activity and selectivity .

Q. What strategies resolve contradictions in reported reaction yields for halogenated pyrrolo-pyridinones?

  • Case Analysis :

  • Example : A 33% yield in alkylation (NaH/DMF, 0°C) vs. 85% in condensation (piperidine/MeOH, 50°C) highlights solvent and catalyst impacts. Polar aprotic solvents (DMF) stabilize intermediates but may promote side reactions .
    • Troubleshooting :
  • Purification : Column chromatography (petroleum ether:EtOAc gradients) removes byproducts from incomplete reactions .
  • Inert Atmosphere : Argon prevents oxidation during lithiation steps, improving reproducibility .

Q. How do structural modifications at the C-3 position affect pharmacological profiles?

  • SAR Insights :

  • Benzylidene Derivatives : E/Z isomers (e.g., 3-(3-chloro-2-fluoro-benzylidene)) exhibit varied bioactivity due to steric effects on target binding. Crystallography confirms isomer-specific hydrogen bonding .
  • Spirocyclic Analogs : Spiro[cyclopentane-pyrrolo-pyridinones] show enhanced metabolic stability in pharmacokinetic studies, attributed to reduced ring strain .
    • Experimental Validation : In vivo efficacy (e.g., adjuvant-induced arthritis models) and metabolite profiling (LC-MS/MS) link structural changes to bioavailability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one
Reactant of Route 2
Reactant of Route 2
4-Chloro-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one

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